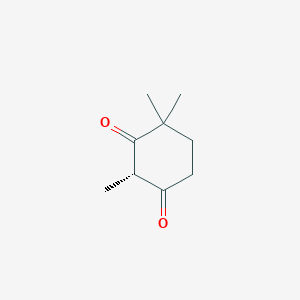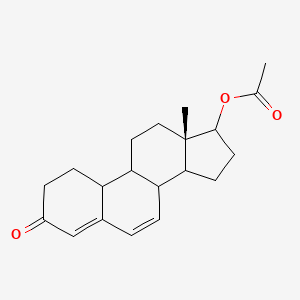
6-Dehydro Nandrolone Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dehydro Nandrolone Acetate: is a synthetic anabolic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and bone density. This compound is often used in the synthesis of other steroids and has applications in both medical and research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Dehydro Nandrolone Acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride. The process includes several steps:
Esterification: Nandrolone is esterified using acetic anhydride.
Selective Dehydrogenation: The ester formed is selectively dehydrogenated using 2,6-dichloro-3,5-dicyano-1,4-quinone (DDQ)
Industrial Production Methods: The industrial production of this compound involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly and efficient, minimizing the number of synthesis steps and simplifying the separation and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Dehydro Nandrolone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids
Applications De Recherche Scientifique
6-Dehydro Nandrolone Acetate has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of other steroids.
Biology: Studied for its effects on muscle growth and bone density.
Medicine: Investigated for potential therapeutic uses in conditions like osteoporosis and muscle wasting.
Industry: Used in the production of steroidal drugs and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 6-Dehydro Nandrolone Acetate involves its interaction with androgen receptors. Upon binding to these receptors, it induces a conformational change that allows the receptor to enter the nucleus and regulate gene expression. This leads to increased protein synthesis and muscle growth. The compound also affects bone density by promoting the activity of osteoblasts .
Comparaison Avec Des Composés Similaires
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
- Testosterone
- Methandrostenolone
Comparison: 6-Dehydro Nandrolone Acetate is unique due to its specific structure, which allows for selective dehydrogenation and esterification. Compared to nandrolone decanoate and nandrolone phenylpropionate, it has a different ester group, which affects its pharmacokinetics and biological activity. Unlike testosterone, it has a lower androgenic effect, making it more suitable for certain medical applications .
Propriétés
Formule moléculaire |
C20H26O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[(13S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
Clé InChI |
OGUASZAAVFYYIL-BROHZWGRSA-N |
SMILES isomérique |
CC(=O)OC1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CCC34)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
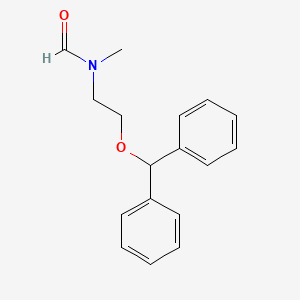
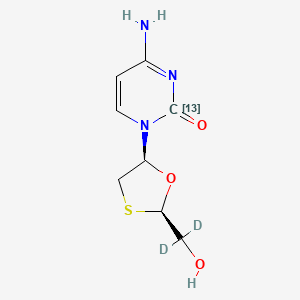
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)

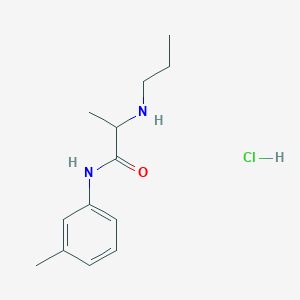
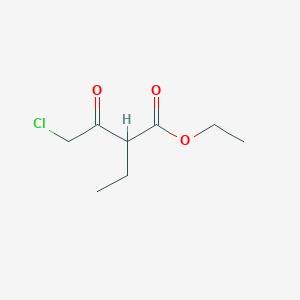
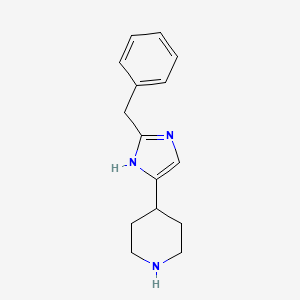
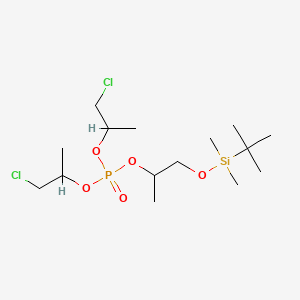
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
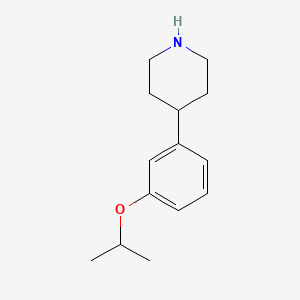
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
